![molecular formula C13H14N2OS B5550554 5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B5550554.png)
5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
"5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol" belongs to the class of 1,3,4-oxadiazole compounds, which are known for their diverse pharmacological activities. The oxadiazole nucleus, a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, is a crucial structural motif in medicinal chemistry due to its biological significance and chemical properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the conversion of appropriate benzoic acids into their corresponding esters, followed by the formation of hydrazides. These hydrazides are then converted into 1,3,4-oxadiazole derivatives through cyclization reactions. The synthesized compounds are typically confirmed using spectroscopic techniques such as 1H-NMR, IR, UV-Vis, and mass spectral data (R., Kumar, Kumar, & L., 2017).
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 5-phenyl-1,3,4-oxadiazole-2-thiol exhibit potent antimicrobial effects against common pathogens including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and various fungi. For instance, novel quaternary ammonium salts incorporating 5-phenyl-1,3,4-oxadiazole-2-thiol analogs showed significant antimicrobial activity and relatively low cytotoxicity, suggesting potential for clinical or agricultural applications (Xie et al., 2017). Additionally, a spectral and biological investigation of 5-phenyl-1,3,4-oxadiazole-2-thiol confirmed its efficacy against bacterial and fungal strains (R. et al., 2017).
Anticancer and Cytotoxic Activities
Compounds featuring the 5-phenyl-1,3,4-oxadiazole-2-thiol scaffold have been explored for their anticancer properties. A study on bi- and tetranuclear gallium(III) complexes with heterocyclic thiolato ligands, including 5-phenyl-1,3,4-oxadiazole-2-thiol, revealed notable cytotoxicity against various cancer cell lines, suggesting a potential mechanism involving apoptosis induction (Gallego et al., 2011). Another research effort synthesized derivatives targeting the inhibition of tumor growth, showcasing the diversity of biological activities associated with these compounds (Gudipati et al., 2011).
Enzyme Inhibition
The 5-aryl-1,3,4-oxadiazole-2-thiols have been found to inhibit enzymes such as trans-cinnamate 4-hydroxylase (C4H), which is significant in the plant secondary metabolite biosynthesis. This suggests potential applications in agriculture and plant biochemistry, where enzyme modulation can lead to the development of new strategies for crop protection and enhancement (Yamada et al., 2004).
Material Science and Corrosion Inhibition
In the field of materials science, 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives have shown promise as corrosion inhibitors for metals in aggressive environments, indicating their potential in industrial applications to protect against corrosion (Ammal et al., 2018).
Future Directions
The study of oxadiazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could explore the potential biological activities of “5-(1-phenylcyclopentyl)-1,3,4-oxadiazole-2-thiol” and related compounds, as well as the development of more efficient and sustainable synthetic methods .
properties
IUPAC Name |
5-(1-phenylcyclopentyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c17-12-15-14-11(16-12)13(8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUURERUVIZSRTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24809277 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(1-Phenyl-cyclopentyl)-[1,3,4]oxadiazole-2-thiol |
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